N-(2-iodophenyl)pyridine-2-carboxamide
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Overview
Description
N-(2-Iodophenyl)picolinamide is a chemical compound with the molecular formula C12H9IN2O and a molecular weight of 324.12 g/mol It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)picolinamide typically involves the reaction of 2-iodoaniline with picolinic acid or its derivatives under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the desired purity levels. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-Iodophenyl)picolinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)picolinamide involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with biological molecules, influencing their function. Additionally, the picolinamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromophenyl)picolinamide
- N-(2-Chlorophenyl)picolinamide
- N-(2-Fluorophenyl)picolinamide
Uniqueness
N-(2-Iodophenyl)picolinamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions, providing opportunities for unique synthetic transformations and applications .
Properties
Molecular Formula |
C12H9IN2O |
---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
N-(2-iodophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9IN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16) |
InChI Key |
XEQQIWIXIHWXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)I |
Origin of Product |
United States |
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